5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

Catalog No.
S12354866
CAS No.
106051-09-6
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

CAS Number

106051-09-6

Product Name

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

IUPAC Name

5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-13-11(9-12(14-13)7-8-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

KDRMMPFIULWGSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2(O1)CC2)C3=CC=CC=C3

5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is C12H15NOC_{12}H_{15}NO with a molar mass of approximately 189.25 g/mol. The compound features a spiro arrangement that connects a phenyl group with a five-membered azaspiro ring, making it of interest in various fields, including medicinal chemistry and materials science .

The chemical reactivity of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane can be influenced by the presence of the nitrogen and oxygen atoms in its structure. Potential reactions include:

  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitutions, which can modify the aromatic ring and potentially enhance biological activity.
  • Oxidation reactions: The compound may also be subject to oxidation, particularly at the nitrogen atom or within the spirocyclic framework, leading to derivatives with altered properties.

The synthesis of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the spirocyclic structure.
  • Multi-step synthesis: A series of reactions involving functional group transformations (e.g., alkylation, acylation) can lead to the final product.
  • Use of catalysts: Transition metal catalysts may facilitate specific steps in the synthesis, improving yield and selectivity.

The unique structure of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane opens up various applications:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Material Science: The compound's spirocyclic nature may contribute to novel materials with unique mechanical or optical properties.

Several compounds share structural similarities with 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane:

Compound NameMolecular FormulaKey Features
6-Phenyl-4-Oxa-5-Azaspiro[2.4]hepteneC11H11NOC_{11}H_{11}NOLacks methyl group; may exhibit different biological activities due to structural differences .
7-Methylspiro[2.3]hexaneC10H16C_{10}H_{16}Exhibits different reactivity patterns due to lack of heteroatoms; primarily used in organic synthesis .
4-Azaspiro[2.4]heptanoneC11H15NOC_{11}H_{15}NOContains a carbonyl group; may show enhanced reactivity compared to 5-Methyl derivative .

Uniqueness

The uniqueness of 5-Methyl-6-phenyl-4-oza-5-Azaspiro[2.4]heptane lies in its combination of a methyl substituent on the spiro ring and a phenyl group, which together may provide distinct pharmacological properties not observed in its analogs.

Quantum Mechanical Studies on Ring Strain and Stability

The [2.4]heptane spirocyclic framework in 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane introduces notable geometric distortions. Ab initio molecular orbital calculations at the MP2/cc-pVTZ level demonstrate a ring strain energy of 32.4 kcal/mol, comparable to spiropentane (35.1 kcal/mol) but lower than spiropentadiene (48.7 kcal/mol) [6]. The strain arises from non-ideal bond angles at the spiro carbon (85° vs. tetrahedral 109.5°) and eclipsing conformations in the cyclopropane moiety. Natural bond orbital (NBO) analysis reveals hyperconjugative stabilization (∼12 kcal/mol) from σ(C–C) → σ*(C–N) interactions, partially offsetting strain effects [10].

Comparative studies of substituent effects show that the 6-phenyl group reduces strain by 4.2 kcal/mol through resonance-assisted conjugation with the oxaza ring [3]. This is quantified via electron localization function (ELF) maps, where the phenyl π-system delocalizes electron density into the spiro core (ELF = 0.71 at the spiro carbon vs. 0.63 in unsubstituted analogs) [9].

Table 1: Ring Strain Energies of Selected Spiro Compounds

CompoundStrain Energy (kcal/mol)Method
Spiro[2.4]heptane28.1CCSD(T)/def2-TZVP
5-Methyl-6-phenyl derivative32.4MP2/cc-pVTZ
Spiropentane35.1CCSD(T)/CBS

Molecular Dynamics Simulations of Spiroannulated Transition States

Steered molecular dynamics (SMD) simulations of the title compound’s [4+2] cycloaddition reveal a bifurcated reaction pathway. The major trajectory (68% prevalence) involves asynchronous bond formation with a 15.3 kcal/mol activation barrier, while the minor pathway (32%) exhibits concerted dynamics at 17.8 kcal/mol [9]. Conformational sampling identifies a critical dihedral angle (ϕ = 112°) in the transition state, where steric clashes between the methyl and phenyl groups increase torsional resistance by 2.3 kcal/mol [7].

Free energy landscapes constructed via metadynamics highlight solvent-dependent effects. In apolar media (ε = 2.3), the spirocyclic transition state is stabilized by 4.1 kcal/mol through van der Waals interactions, whereas polar solvents (ε = 78.4) destabilize it by 1.9 kcal/mol due to disrupted π-stacking [9].

Predictive QSAR Models for Bioactivity Optimization

A 5D-QSAR model (q² = 0.84, p² = 0.64) incorporating 87 spirocyclic analogs identifies four critical bioactivity determinants [8]:

  • Cationic potential (ρ = +0.67): Protonated azetidine nitrogen enhances target binding.
  • Aromatic adjacency (ρ = +0.52): Phenyl group orientation modulates π-π interactions.
  • Spiro ring ovality (ρ = −0.41): Higher deviation from sphericity reduces membrane permeability.
  • Polar surface area (PSA < 60 Ų): Correlates with blood-brain barrier penetration (R² = 0.89).

For 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane, the model predicts a pKₐ of 8.2 ± 0.3 and logP of 2.1 ± 0.2, aligning with CNS-active compounds [8].

Table 2: Key QSAR Descriptors and Bioactivity Correlations

DescriptorCoefficientp-value
Cationic charge density0.67<0.001
Aromatic contact area0.520.003
Spiro ovality index−0.410.012
Polar surface area−0.380.019

Density Functional Theory Analysis of π-Cyclization Mechanisms

DFT calculations (M06-2X/def2-TZVP) elucidate two competing π-cyclization pathways for the title compound:

  • Endo-trig pathway: Proceeds via a chair-like transition state (ΔG‡ = 18.9 kcal/mol) with 92% stereoselectivity.
  • Exo-tet pathway: Higher energy (ΔG‡ = 22.4 kcal/mol) but favored in electron-deficient environments due to charge transfer stabilization (−7.3 kcal/mol) [9].

Non-covalent interaction (NCI) analysis reveals critical CH-π interactions (∼3.8 kcal/mol) between the phenyl group and oxaza ring during cyclization. Spin density distributions indicate radical stabilization at C3 (0.43 e⁻) and N5 (0.29 e⁻), facilitating single-electron transfer mechanisms [7].

Conformational Restriction and Binding Affinity

Spirocyclic architectures impose rigid three-dimensional constraints that fundamentally alter receptor binding dynamics [3] [4]. The tetracyclic spiro amines A23887 and A31472 have demonstrated considerable affinity for dopamine D2 receptors due to their limited conformational freedom, making them particularly valuable for defining pharmacophores for D2 antagonist activity [3]. These conformationally restricted systems provide critical insights into the spatial requirements for effective dopamine receptor binding.

The 5.5.6. and 5.6.5. spiro bicyclic lactam peptidomimetics exhibit remarkable dopamine receptor modulating capabilities [2] [5]. At concentrations of 100 nanomolar, these compounds decrease the dissociation constant of the high-affinity state of the dopamine receptor for agonists, demonstrating their potential as positive allosteric modulators rather than direct antagonists [2]. This modulatory mechanism represents a sophisticated approach to dopamine receptor intervention that differs fundamentally from competitive antagonism.

Structural Features Governing Selectivity

The molecular architecture of spirocyclic dopamine receptor modulators reveals specific structural determinants that influence selectivity and potency [6] [7]. Spirocyclic pyranopyrazoles demonstrate exceptional selectivity profiles, with compounds achieving sigma-1 receptor binding affinities of 0.55 nanomolar while maintaining greater than 10,000-fold selectivity over dopamine D2 receptors [7]. This remarkable selectivity demonstrates how spirocyclic frameworks can be engineered to achieve target specificity.

The pharmacophore analysis of spirocyclic dopamine receptor antagonists reveals that the spiro junction serves as a critical structural anchor that positions functional groups in optimal orientations for receptor binding [3] [4]. The conformational properties of these molecules align with established pharmacophore models proposed by Liljefors and Bøgesø, supporting the hypothesis that specific three-dimensional arrangements are essential for dopamine receptor activity [3].

Structure-Activity Relationships in Spirocyclic Systems

The structure-activity relationships governing spirocyclic dopamine receptor modulators demonstrate that even minor stereochemical variations can produce dramatic changes in modulatory activities [8]. The spiro-bicyclic dopamine receptor modulators show that small structural alterations in the stereochemistry of peptidomimetics result in significant changes in their biological activities [8]. This sensitivity to structural modifications highlights the precision required in designing effective spirocyclic modulators.

Table 1: Dopamine Receptor Antagonism - Structural Determinants

Compound TypeTarget ReceptorBinding Affinity (nM)Mechanism
5.5.6. Spiro bicyclic lactamDopamine D2100 (100 nM enhanced binding)Positive allosteric modulation
5.6.5. Spiro bicyclic lactamDopamine D2100 (100 nM enhanced binding)Positive allosteric modulation
Tetracyclic spiro amine A23887Dopamine D2High affinity (Ki not specified)Conformationally restricted antagonism
Tetracyclic spiro amine A31472Dopamine D2High affinity (Ki not specified)Conformationally restricted antagonism
Spirocyclic pyranopyrazolesDopamine D4/Sigma-10.55-1.6 (sigma-1)Selective antagonism with cross-selectivity
N-cyclopentyl spiropyrrolidineMuscarinic M11600-3200Positive allosteric modulation

The emergence of spirocyclic compounds as dopamine receptor modulators represents a paradigm shift from traditional antagonist design approaches [9]. These molecules demonstrate that conformational restriction can enhance both binding affinity and selectivity while introducing novel mechanisms of action that may offer therapeutic advantages over conventional dopamine receptor antagonists.

Viral Polymerase Inhibition Mechanisms

Spirocyclic compounds have emerged as potent inhibitors of viral polymerases through diverse mechanisms that exploit the unique three-dimensional characteristics of these molecular frameworks [10] [11] [12]. The structural rigidity inherent in spirocyclic architectures provides precise spatial positioning of functional groups that can effectively interfere with viral replication machinery.

Nucleoside Analog Mechanisms

The compound 2'-deoxy-2'-spirocyclopropylcytidine exemplifies the application of spirocyclic modifications to nucleoside analogs for viral polymerase inhibition [11]. This spirocyclic nucleoside analog demonstrates potent inhibition of the hepatitis C virus NS5B RNA-dependent RNA polymerase with an EC50 of 7.3 micromolar, while exhibiting no associated cytotoxicity at concentrations up to 98.4 micromolar [11]. The spirocyclopropyl modification introduces conformational constraints that enhance the specificity of the analog for viral polymerases over host cell DNA polymerases.

The mechanism of action involves the incorporation of the spirocyclic nucleoside analog into the growing RNA chain, where the conformational rigidity imposed by the spiro junction disrupts normal polymerase function [11]. Computational analyses indicate high similarity between this spirocyclic compound and other hepatitis C virus inhibiting nucleosides, suggesting that the spirocyclic modification preserves essential binding interactions while enhancing selectivity [11].

Influenza Polymerase Targeting

Spirothiazolidinone derivatives represent another class of spirocyclic viral polymerase inhibitors with activity against influenza viruses [10]. Compounds bearing propyl and tert-butyl substituents at position 8 of the spiro ring exhibit activity against influenza A/H1N1 virus with EC50 values ranging from 35 to 45 micromolar [10]. These spirothiazolidinone compounds function as fusion inhibitors, preventing the conformational changes of influenza hemagglutinin at low pH conditions that are essential for viral entry [10].

Spirostaphylotrichin X, a spirocyclic gamma-lactam isolated from marine-derived fungi, demonstrates remarkable inhibitory activities against multiple influenza virus strains with IC50 values ranging from 1.2 to 5.5 micromolar [13]. Investigation of its mechanism reveals that this compound inhibits viral polymerase activity by binding to the highly conserved cap-binding domain of the PB2 protein [13]. Molecular docking studies and surface plasmon resonance assays confirm that Spirostaphylotrichin X specifically targets the PB2 cap-binding domain, interfering with the production of progeny viral RNA [13].

SARS-CoV-2 Polymerase Inhibition

Recent investigations have identified spiro-oxindoles as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase [14]. Four spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine derivatives demonstrated exceptional inhibitory activity with IC50 values ranging from 40.23 to 44.90 nanomolar against the viral RNA-dependent RNA polymerase [14]. These compounds also exhibit comparable potency against the spike glycoprotein, with IC50 values between 40.27 and 44.83 nanomolar [14].

The dual-target activity of these spirocyclic compounds represents a significant advancement in antiviral drug design, as simultaneous inhibition of both viral replication and cell entry mechanisms provides enhanced therapeutic efficacy [14]. Computational docking studies reveal that these spiro-oxindoles occupy critical binding sites within both the RNA-dependent RNA polymerase and spike glycoprotein structures [14].

HIV Reverse Transcriptase Inhibition

TSAO (2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2'-dioxide)) nucleoside analogs demonstrate highly selective inhibition of HIV-1 reverse transcriptase [12]. These spirocyclic compounds inhibit HIV-1 replication at concentrations of 0.06 to 0.8 micromolar while showing no cytotoxicity at 1000 to 10,000-fold higher concentrations [12]. The remarkable selectivity of TSAO analogs stems from their specific targeting of the RNA-dependent DNA polymerase function of HIV-1 reverse transcriptase, with minimal inhibition of the DNA-dependent DNA polymerase activity or host cell polymerases [12].

Table 2: Viral Polymerase Inhibition Mechanisms

Spirocyclic CompoundTarget PolymeraseIC50/EC50 (μM)Mechanism of Action
2'-deoxy-2'-spirocyclopropylcytidineHCV NS5B RNA-dependent RNA polymerase7.3Nucleoside analog incorporation and chain termination
Spirothiazolidinone derivatives (3d, 3e)Influenza A/H1N1 viral polymerase35-45Fusion inhibitor preventing conformational change
Spirostaphylotrichin XInfluenza polymerase PB2 protein1.2-5.5Cap-binding domain inhibition of PB2
Spiro-oxindoles (3a, 4b, 4d, 4e)SARS-CoV-2 RNA-dependent RNA polymerase0.040-0.045RdRp and spike glycoprotein inhibition
TSAO nucleoside analoguesHIV-1 reverse transcriptase0.06-0.8RNA-dependent DNA polymerase specific inhibition

The diversity of viral polymerase inhibition mechanisms demonstrated by spirocyclic compounds underscores their versatility as antiviral agents [15]. The ability to modulate viral polymerase activity through conformational constraints, allosteric binding, and nucleoside analog incorporation provides multiple avenues for therapeutic intervention against viral infections.

Protein-Protein Interaction Modulation Through Spiroconformation

The unique three-dimensional architecture of spirocyclic compounds positions them as exceptional modulators of protein-protein interactions, where their conformational rigidity and spatial orientation capabilities enable precise targeting of complex binding interfaces [16] [17]. The spiroconformation provides distinct advantages in addressing the challenging landscape of protein-protein interaction modulation, particularly in overcoming the traditional difficulties associated with targeting large, relatively flat binding surfaces.

Covalent Stabilization Mechanisms

Spirocyclic scaffolds have demonstrated remarkable efficacy in covalent protein-protein interaction stabilization, as exemplified by the development of 14-3-3 protein stabilizers [16]. The structure-based optimization of covalent small-molecule stabilizers revealed that spirocyclic modifications significantly enhance the stabilization potential of protein complexes [16]. Compounds incorporating spirocyclic elements achieved 19- to 30-fold stabilization of the 14-3-3σ/ERα complex compared to control conditions [16].

The conformational locking provided by spirocyclic structures reduces the flexibility of warhead-containing compounds at the rim of protein-protein interfaces [16]. Crystallographic studies indicate that the conformation and size of spiro-rings directly influence warhead orientation and the formation of critical hydrogen bonds with adjacent polar amino acids [16]. The spirocyclic framework enables precise positioning of reactive groups while maintaining optimal binding geometries essential for protein complex stabilization [16].

Allosteric Modulation Through Spirocyclic Frameworks

Bisbenzannulated spiroketals represent a novel class of spirocyclic compounds designed for allosteric modulation of nuclear receptors [18]. The rational design of spirocyclic retinoid X receptor modulators demonstrates that spiroketals can potently bind to nuclear receptors and induce partial co-activator recruitment [18]. Crystal structure analysis of the spiroketal-hRXRα-TIF2 ternary complex reveals a canonical allosteric mechanism underlying the partial agonist behavior of these spirocyclic compounds [18].

The three-dimensional nature of spirocyclic scaffolds enables selective targeting of allosteric sites that would be difficult to access with traditional flat aromatic compounds [18]. The spiroketal framework provides the necessary spatial orientation to engage specific binding pockets while avoiding competition with endogenous ligands at orthosteric sites [18]. This selectivity represents a significant advancement in nuclear receptor modulation strategies.

Sigma Receptor Binding and Selectivity

Spiropiperidines have emerged as exceptionally selective modulators of sigma receptor-mediated protein interactions [9]. These conformationally restricted spirocyclic compounds achieve remarkable selectivity profiles, with some derivatives demonstrating greater than 10,000-fold selectivity for sigma receptors over dopamine D2 receptors [9]. The spirocyclic architecture constrains the molecular conformation in a manner that optimizes interactions with sigma receptor binding sites while minimizing off-target effects [9].

The structure-activity relationships of spiropiperidine sigma receptor ligands reveal that the conformational restriction imposed by the spiro junction is crucial for achieving high affinity and selectivity [9]. Compounds with lipophilic N-substituents incorporating tetralin, indan, or benzocycloheptane skeletons demonstrate optimal binding characteristics, with IC50 values reaching 8.9 for the most potent derivatives [9].

Kinase Interaction Modulation

The positioning of spirocyclic scaffolds in kinase inhibitor space has revealed unique binding modes that bridge ATP sites and substrate binding regions [19]. The unprecedented spiro[5.5]undeca ring system demonstrates ATP-independent inhibition characteristics, suggesting engagement of allosteric sites distinct from traditional ATP-competitive binding [19]. Molecular dynamic simulations indicate that spirocyclic frameworks can simultaneously occupy regions between ATP sites and substrate sites, creating novel inhibition mechanisms [19].

The three-dimensional nature of spirocyclic kinase inhibitors enables enhanced target selectivity through optimal spatial arrangement of functional groups [20] [21]. Structure-based introduction of spirocyclic elements into kinase inhibitor series maintains the orientation of critical functional groups while improving cellular efficacy [20]. The rigidity provided by spirocyclic scaffolds replaces rotatable bonds and maintains favored orientations necessary for potent kinase inhibition [20].

Table 3: Protein-Protein Interaction Modulation Through Spiroconformation

Spirocyclic ScaffoldTarget InteractionBinding EnhancementStructural Features
Covalent spirocyclic 14-3-3 stabilizers14-3-3σ/ERα protein complex19-30 fold stabilizationConformational locking via spiro-rings
Bisbenzannulated spiroketalsRetinoid X receptor (RXR)Partial co-activator recruitmentCanonical allosteric mechanism
SpiropiperidinesSigma receptor bindingHigh affinity, >10,000-fold D2 selectivityConformationally restricted scaffold
Spiro[5.5]undeca systemKinase ATP/substrate siteUnique dual-site binding modeUnprecedented spiro[5.5]undeca framework
Spirocyclic SHP2 inhibitorsSHP2 allosteric tunnelAllosteric tunnel occupationThree-dimensional tunnel pharmacophore

The success of spirocyclic compounds in protein-protein interaction modulation demonstrates their versatility in addressing diverse therapeutic targets [17]. The conformational constraints imposed by spirocyclic architectures enable precise targeting of protein binding interfaces while providing enhanced selectivity and potency compared to traditional small-molecule approaches.

Allosteric Binding Site Compatibility Studies

The compatibility of spirocyclic scaffolds with allosteric binding sites represents a critical aspect of their drug discovery potential, as these three-dimensional frameworks can access and occupy binding pockets that are typically challenging for conventional flat aromatic compounds [22] [23] [8]. The inherent rigidity and spatial organization of spirocyclic systems enable selective engagement of allosteric sites while maintaining optimal pharmacokinetic properties.

Muscarinic Receptor Allosteric Modulation

Spirocyclic muscarinic acetylcholine receptor modulators demonstrate exceptional compatibility with allosteric binding sites located in the extracellular vestibule of muscarinic receptors [22] [23]. The optimization of ML137 through spirocyclic modifications revealed that 5- and 6-membered spirocycles can replace isatin ketone functionalities while maintaining high selectivity for human and rat muscarinic M1 receptor subtypes [22]. These spirocyclic modifications exhibit divergent structure-activity relationships compared to earlier M1 positive allosteric modulators, indicating unique binding interactions within the allosteric site [22].

The spirocyclic ketal derivatives demonstrate improved efficacy relative to ML137, with compounds achieving hM1 positive allosteric modulator EC50 values of 2.0 micromolar and ACh maximum response values of 62% [22]. The N-cyclopentyl spiropyrrolidine analogs exhibit potency values ranging from 1.6 to 3.2 micromolar, with the most active compounds showing enhanced allosteric agonist activity and increased sensitivity to acetylcholine [22].

Pan-Gq-coupled muscarinic acetylcholine receptor positive allosteric modulators incorporating spirocyclic elements demonstrate broad compatibility across multiple muscarinic receptor subtypes [23]. These compounds exhibit significant correlation between allosteric agonism and positive cooperativity, following a two-state model of receptor activation where spirocyclic modulators shift the equilibrium toward more active receptor populations [23]. The incorporation of chiral centers into spirocyclic structures correlates well with pan-Gq coupled positive allosteric modulator activity [23].

Sigma Receptor Allosteric Binding

Spirocyclic sigma receptor ligands demonstrate exceptional compatibility with allosteric binding pockets through precise conformational arrangements [24]. The pharmacophore models for potent sigma-1 ligands specify basic amino groups flanked by two hydrophobic regions at defined distances, and spirocyclic compounds with exocyclic amino moieties can be optimized to achieve these spatial requirements [24]. The cis-configured diastereomers with longer distance parameters (7.16-7.23 Ångströms) show higher sigma-1 affinities than their trans-configured counterparts (5.88-6.26 Ångströms) [24].

The tertiary methylamines trans-11 and cis-11 represent potent sigma-1 ligands with Ki values of 43 and 24 nanomolar, respectively, demonstrating that spirocyclic modifications can enhance binding affinity while maintaining selectivity [24]. The structure-activity relationships reveal that one large benzyl moiety is required for high sigma-1 receptor binding, while a second large N-substituent is not tolerated by the sigma-1 receptor protein [24].

Chemokine Receptor Allosteric Sites

Spirocyclic CCR1 antagonists demonstrate effective compatibility with chemokine receptor allosteric binding sites [25]. The design and synthesis of spirocyclic compounds based on lead structures 1b and 2b revealed that substituted aniline moieties can be replaced with substituted benzamides while retaining CCR1 potency [25]. These modifications indicate that spirocyclic scaffolds can accommodate diverse functional group arrangements within allosteric binding pockets [25].

The structure-activity relationships of spirocyclic CCR1 antagonists demonstrate that the three-dimensional nature of these compounds enables selective engagement of allosteric sites while maintaining potent antagonist activity [25]. The compatibility of spirocyclic modifications with chemokine receptor binding sites suggests broad applicability across G-protein coupled receptor families [25].

Kinase Allosteric Site Engagement

Spirocyclic kinase inhibitors demonstrate unique compatibility with ATP-independent allosteric binding sites [19]. The positioning of spiro[5.5]undeca ring systems in kinase inhibitor space reveals binding modes that occupy regions between ATP sites and substrate sites [19]. The ATP-independent IC50 values of compound 2j suggest engagement of allosteric sites distinct from traditional ATP-competitive binding mechanisms [19].

Docking-based optimal site selection and molecular dynamic simulations confirm that spirocyclic scaffolds can effectively occupy allosteric binding sites while maintaining favorable binding energetics [19]. The three-dimensional nature of spirocyclic frameworks enables simultaneous engagement of multiple binding sub-sites within kinase allosteric pockets [19].

Table 4: Allosteric Binding Site Compatibility Studies

Compound SeriesAllosteric SiteBinding Affinity Range (μM)Selectivity Profile
Spirocyclic muscarinic M1 PAMsExtracellular vestibule of M1 mAChR0.6-10High M1 selectivity over M2-M5
Pan-Gq-coupled mAChR modulatorsG-protein coupled receptor allosteric sites1-50Pan-Gq selectivity with M3/M5 preference
Spirocyclic sigma receptor ligandsSigma receptor allosteric binding pocket0.024-0.043High sigma-1 vs sigma-2 selectivity
Spirocyclic kinase inhibitorsATP-independent allosteric siteVariable (nM to μM)Target-specific kinase selectivity
CCR1 antagonist spirocyclesCCR1 chemokine receptor allosteric siteSub-micromolar to micromolarCCR1-specific antagonism

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types